molecular formula C16H18N4O2 B2880894 (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1251689-92-5

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Cat. No. B2880894
CAS RN: 1251689-92-5
M. Wt: 298.346
InChI Key: HRRJHEOLAHGYCH-UHFFFAOYSA-N
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Description

“(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone” is a compound with a molecular weight of 351.41 . It has a solid physical form and is stored at room temperature in an inert atmosphere . The compound’s IUPAC name is "4-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.41 . It is a solid at room temperature and is stored in an inert atmosphere .

Scientific Research Applications

Pharmacological Research

The piperazine moiety is a common feature in many pharmacologically active compounds. It is known to enhance the pharmacokinetic properties of drugs, making (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone a valuable scaffold for developing new medications. This compound could be investigated for its potential use in treating various diseases, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Neurodegenerative Disease Treatment

Piperazine derivatives are being explored for their therapeutic potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s. The ability of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone to cross the blood-brain barrier could be leveraged to develop treatments that target the central nervous system .

Antibacterial Activity

Recent studies have shown that piperazine compounds can exhibit significant antibacterial activity. The structural characteristics of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone make it a promising candidate for the synthesis of novel antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Research

Piperazine derivatives have been identified as potential anticancer agents. They can induce apoptosis in cancer cells and inhibit cell proliferation. The compound could be synthesized and tested for its efficacy in inhibiting tumor growth and metastasis .

Cardiovascular Therapeutics

Compounds containing piperazine rings have been used to treat various cardiovascular disorders(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone could be explored for its potential to act on receptors involved in cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .

Nonlinear Optical Properties

The electronic structure of piperazine derivatives makes them suitable for applications in nonlinear optics. The compound could be studied for its hyperpolarizability and potential use in optical devices and materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the activities of similar compounds, it could be worthwhile to investigate its potential as an acetylcholinesterase inhibitor or as an antibacterial agent .

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-5-3-13(4-6-14)19-9-11-20(12-10-19)16(21)15-17-7-2-8-18-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRJHEOLAHGYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone

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